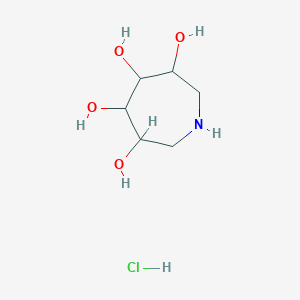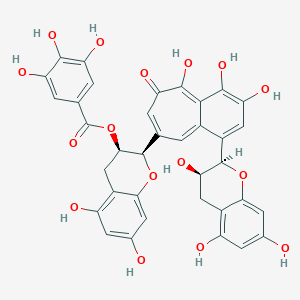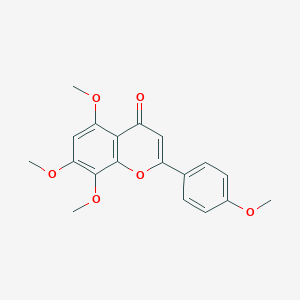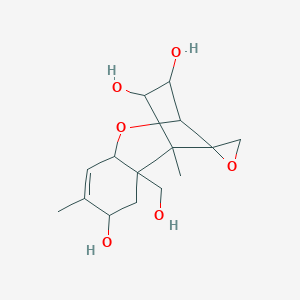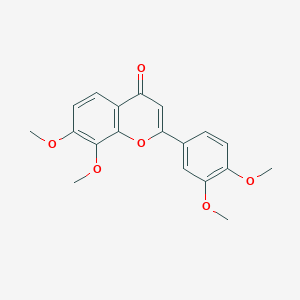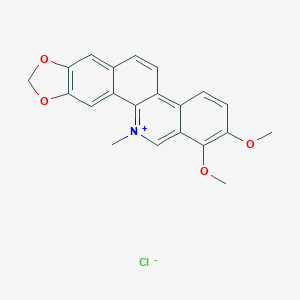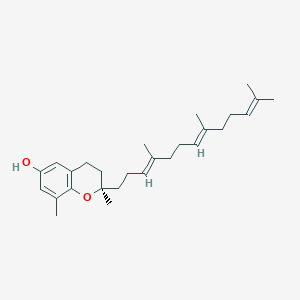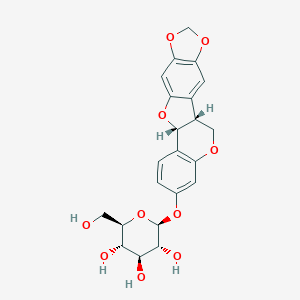
Déméthyltexasin
Vue d'ensemble
Description
C'est un métabolite de la daïdzéine et est connu pour ses propriétés antioxydantes et anticancéreuses . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles et de son rôle dans divers processus biologiques.
Applications De Recherche Scientifique
La désméthylglycitine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des isoflavones et de leurs dérivés dans diverses réactions chimiques.
5. Mécanisme d'action
La désméthylglycitine exerce ses effets par plusieurs mécanismes :
Inhibition de la protéine kinase C alpha : En se liant directement à la protéine kinase C alpha, la désméthylglycitine inhibe son activité, ce qui peut conduire à la suppression de divers processus cellulaires.
Inhibition de la phosphoinositide 3-kinase : Le composé se lie à la phosphoinositide 3-kinase de manière compétitive avec l'ATP, inhibant son activité et les cascades de signalisation en aval.
Suppression de l'adipogenèse : En inhibant la phosphoinositide 3-kinase, la désméthylglycitine supprime l'adipogenèse dans les préadipocytes.
Mécanisme D'action
Target of Action
Demethyltexasin primarily targets the 6-OH site (A-ring) in both isoflavone demethyltexasin glucoside (DMTG) and isoflavone demethyltexasin rhamnoside (DMTR) . These sites act as effective radical scavenging sites .
Mode of Action
Demethyltexasin interacts with its targets through a process known as hydrogen atom abstraction , which is facilitated effectively in both gas and solvent phases . The charge localization in the B-ring of the isoflavone is altered by the glycosyl and rhamnosyl groups attached .
Biochemical Pathways
It is known that the compound’s antioxidant activity is computed via three different antioxidant mechanisms
Pharmacokinetics
It is known that the glycosyl unit of demethyltexasin offers better solubility, stability, and functionality , which may influence its bioavailability.
Result of Action
Demethyltexasin has been found to possess a number of biological activities . Its antioxidant activity, in particular, has been highlighted in several studies . The compound’s ability to scavenge radicals at the 6-OH site (A-ring) suggests that it may have potential health benefits .
Action Environment
The action of Demethyltexasin can be influenced by various environmental factors. For instance, the presence of a rhamnosyl unit in the flavonoid induces charge delocalization at the 4’-O position, offering resistance toward antioxidant activity when compared to a glycosyl moiety .
Analyse Biochimique
Biochemical Properties
Demethyltexasin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It directly binds to cyclin-dependent kinases (CDK1 and CDK2) and inhibits their activities . Additionally, Demethyltexasin is a direct inhibitor of protein kinase C (PKC)α, which is involved in various cellular processes . It also binds to phosphoinositide 3-kinase (PI3K) in the cytoplasm in an ATP-competitive manner, inhibiting the activity of PI3K and downstream signaling cascades .
Cellular Effects
Demethyltexasin has been shown to influence various types of cells and cellular processes. In normal human skin fibroblasts, it inhibits solar ultraviolet (sUV)-induced matrix metalloproteinase 1 (MMP1) activity . In HCT-116 cells, Demethyltexasin induces cell cycle arrest at the S and G2/M phases, leading to decreased tumor growth, volume, and weight in HCT-116 xenografts . It also inhibits fat formation in 3T3-L1 preadipocytes by inhibiting PI3K activity .
Molecular Mechanism
The molecular mechanism of Demethyltexasin involves its binding interactions with various biomolecules. It directly binds to CDK1 and CDK2, inhibiting their activities and leading to cell cycle arrest . Demethyltexasin also inhibits PKCα and PI3K activities, which are crucial for various cellular processes . These interactions result in changes in gene expression and cellular metabolism, contributing to its anticancer and antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demethyltexasin have been observed to change over time. It has been shown to inhibit anchorage-dependent and -independent growth of HCT-116 cells in a dose- and time-dependent manner without cytotoxicity . The stability and degradation of Demethyltexasin in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Demethyltexasin vary with different dosages in animal models. In female athymic nude mice subcutaneously injected with HCT-116 cells, Demethyltexasin was administered intraperitoneally at doses of 5 or 25 mg/kg once daily for 20 days . The results showed that Demethyltexasin suppressed tumor development and served as an effective anticancer treatment . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied .
Metabolic Pathways
Demethyltexasin is involved in various metabolic pathways, including its interactions with enzymes such as CDK1, CDK2, PKCα, and PI3K . These interactions affect metabolic flux and metabolite levels, contributing to its biochemical properties .
Transport and Distribution
The transport and distribution of Demethyltexasin within cells and tissues involve its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
Demethyltexasin is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La désméthylglycitine peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'hydroxylation de la daïdzéine. La réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour assurer l'hydroxylation sélective aux positions souhaitées sur la structure de l'isoflavone .
Méthodes de production industrielle : La production industrielle de désméthylglycitine implique souvent l'extraction de produits à base de soja, en particulier de Glycine max. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La désméthylglycitine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyles, conduisant potentiellement à la formation de différents dérivés d'isoflavones.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits :
Comparaison Avec Des Composés Similaires
La désméthylglycitine est unique parmi les isoflavones en raison de son motif d'hydroxylation spécifique et de ses activités biologiques puissantes. Des composés similaires comprennent :
Daïdzéine : Un précurseur de la désméthylglycitine, connu pour ses propriétés œstrogéniques et antioxydantes.
Génistéine : Une autre isoflavone avec des propriétés antioxydantes et anticancéreuses similaires mais des motifs d'hydroxylation différents.
Biochanine A : Une isoflavone avec des activités biologiques similaires mais des caractéristiques structurelles distinctes.
La désméthylglycitine se démarque par son inhibition spécifique de la protéine kinase C alpha et de la phosphoinositide 3-kinase, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUFQJZYAJQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022452 | |
| Record name | 4',6,7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17817-31-1 | |
| Record name | 6,7,4′-Trihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',6,7-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',6,7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6,7-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
322 °C | |
| Record name | 6-Hydroxydaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



